molecular formula C11H15Cl2N3 B13644519 [(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride

[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride

Cat. No.: B13644519
M. Wt: 260.16 g/mol
InChI Key: YZLXSPFMFMYUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazole ring.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .

Medicine

In medicine, derivatives of benzodiazoles are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride apart is its unique combination of the benzodiazole ring with the prop-2-en-1-yl and methanamine groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C11H15Cl2N3

Molecular Weight

260.16 g/mol

IUPAC Name

(1-prop-2-enylbenzimidazol-2-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H13N3.2ClH/c1-2-7-14-10-6-4-3-5-9(10)13-11(14)8-12;;/h2-6H,1,7-8,12H2;2*1H

InChI Key

YZLXSPFMFMYUNF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CN.Cl.Cl

Origin of Product

United States

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